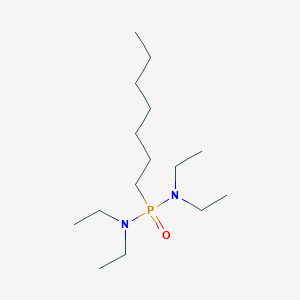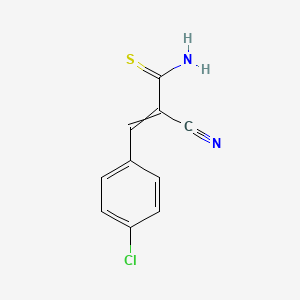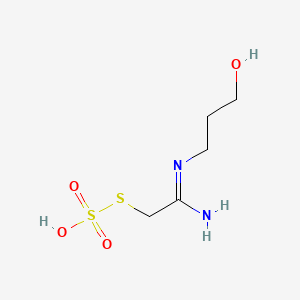
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and dicarbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of a pre-existing aromatic compound. One common method includes the reaction of 2-tert-butyl-5-methylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dicarbonitrile product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile functionalization processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-methylbenzene-1,4-dicarboxylic acid.
Reduction: Formation of 2-tert-butyl-5-methylbenzene-1,4-diamine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-1,4-dimethylbenzene: Similar structure but lacks the nitrile groups.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but has a hydroxyl group instead of nitriles.
1-Tert-butyl-2-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is unique due to the presence of both tert-butyl and nitrile groups on the benzene ring
Eigenschaften
CAS-Nummer |
40787-65-3 |
|---|---|
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C13H14N2/c1-9-5-11(8-15)12(13(2,3)4)6-10(9)7-14/h5-6H,1-4H3 |
InChI-Schlüssel |
LOGLZKCLHOANLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C#N)C(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



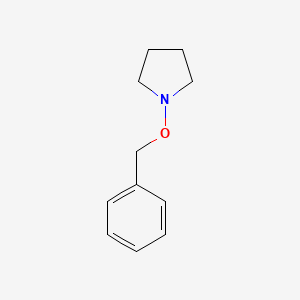
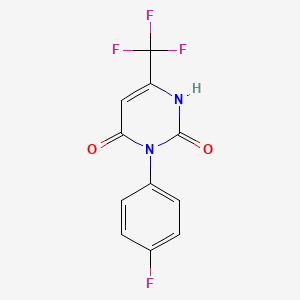
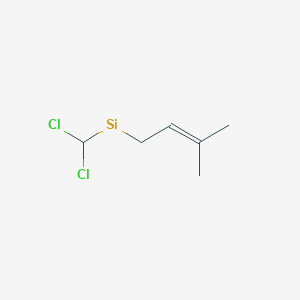

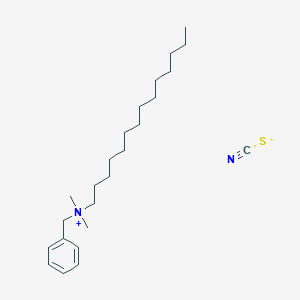

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
